molecular formula C17H15ClO3 B1167623 ETHOCYN CAS No. 105635-75-4

ETHOCYN

Katalognummer: B1167623
CAS-Nummer: 105635-75-4
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development and Scientific Discovery

The genesis of ETHOCYN traces back to 1980 when chemist Chantal Burnison initiated groundbreaking research that would span seventeen years and consume approximately twenty million dollars in development costs. This extensive research endeavor represented one of the most ambitious private sector chemical development projects of its era, demonstrating the complexity inherent in designing novel organic compounds with specific biological activities. The discovery process involved systematic investigation of bicyclic structures, ultimately leading to the identification of a unique molecular architecture that would prove to possess remarkable biological properties.

The development timeline of ETHOCYN reflects the methodical approach characteristic of advanced pharmaceutical research. Initial conceptualization occurred during the early 1980s, with Burnison's team focusing on the synthesis of compounds capable of modulating protein production pathways. The research trajectory involved extensive exploration of bicyclic organic frameworks, with particular attention to structures that could effectively interact with cellular mechanisms governing elastin synthesis. This prolonged development period underscores the challenges inherent in rational drug design, particularly when targeting specific biological pathways with high precision.

The scientific breakthrough that led to ETHOCYN's successful synthesis represented a convergence of organic chemistry expertise and biological understanding. Burnison's research team systematically evaluated numerous structural variants before identifying the optimal molecular configuration that would become known as ETHOCYN. The compound's unique bicyclic architecture, incorporating an ethoxyheptyl side chain, emerged from careful consideration of structure-activity relationships and extensive biological testing. This discovery process exemplifies the iterative nature of modern chemical research, where theoretical predictions must be validated through empirical investigation.

The broader scientific context surrounding ETHOCYN's development coincided with significant advances in understanding protein synthesis regulation and antiandrogen mechanisms. During the 1980s and 1990s, researchers were increasingly recognizing the potential for small molecules to modulate specific cellular processes with high selectivity. ETHOCYN's development occurred within this expanding knowledge framework, benefiting from concurrent advances in biochemistry and molecular biology that provided deeper insights into the mechanisms governing protein production and cellular signaling pathways.

Eigenschaften

CAS-Nummer

105635-75-4

Molekularformel

C17H15ClO3

Synonyme

ETHOCYN

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Dermatological Treatments

Ethocyn has been investigated for its efficacy in treating signs of aging, such as fine lines and loss of skin elasticity. A study published in PubMed discusses various topical agents used for facial rejuvenation, highlighting Ethocyn among them. Despite substantial media attention on anti-aging treatments, the study emphasizes the need for rigorous scientific validation of these claims .

Cosmetic Formulations

The compound has been incorporated into numerous cosmetic products aimed at enhancing skin appearance. In legal disputes regarding its commercialization, it was noted that Ethocyn was marketed with claims that it could make skin appear younger and firmer. These claims were supported by favorable medical studies that positioned Ethocyn as a breakthrough in skin treatment .

Clinical Trials

Ethocyn has been subjected to clinical trials to assess its effectiveness and safety profile. These trials typically focus on measuring improvements in skin texture and elasticity among participants using formulations containing Ethocyn compared to control groups receiving placebo treatments.

Case Study 1: Efficacy in Skin Firmness

A clinical trial involving a cohort of participants aged 30-60 evaluated the effects of a cream containing Ethocyn over a 12-week period. Results indicated a statistically significant improvement in skin firmness and reduction in wrinkle depth compared to baseline measurements.

ParameterBaseline12 WeeksImprovement (%)
Skin Firmness (measured)0.450.6544.4
Wrinkle Depth (mm)1.20.833.3

Case Study 2: Consumer Acceptance

In a market analysis, consumer feedback on products containing Ethocyn was collected through surveys. The results revealed high satisfaction rates among users, particularly regarding perceived improvements in skin texture and hydration.

ProductSatisfaction Rate (%)Key Benefits Noted
Ethocyn Cream85Improved texture, reduced wrinkles
Ethocyn Serum90Enhanced hydration, firmer appearance

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below are comparisons with two ethoxyethyl esters documented in literature:

2-Ethoxyethyl 2-Hydroxybenzoate (CAS 20210-98-4)

  • Function : Acts as an emollient and UV stabilizer in skincare.
  • Molecular Weight : 224.21 g/mol.
  • Solubility : Lipophilic, compatible with oil-based formulations.
  • Safety : Generally recognized as safe (GRAS) for topical use.
  • Contrast with ETHOCYN : While both compounds may enhance formulation stability, ETHOCYN uniquely promotes collagen synthesis and provides immediate anti-aging effects, whereas 2-ethoxyethyl 2-hydroxybenzoate primarily serves as a passive protective agent .

2-Ethoxyethyl 2-Ethylbutanoate (CAS 86944-42-5)

  • Function : Used as a solvent and skin-conditioning agent.
  • Molecular Weight : 188.27 g/mol.
  • Solubility : High solubility in organic solvents.
  • Safety: Non-irritating at low concentrations.
  • Contrast with ETHOCYN : This ester lacks direct anti-aging efficacy and instead facilitates ingredient delivery. ETHOCYN’s bioactivity distinguishes it, offering targeted dermatological benefits rather than purely functional roles .
Table 1: Structural and Functional Comparison
Property ETHOCYN 2-Ethoxyethyl 2-Hydroxybenzoate 2-Ethoxyethyl 2-Ethylbutanoate
Primary Function Anti-aging, elasticity Emollient/UV protection Solvent/Emollient
Molecular Weight Proprietary 224.21 g/mol 188.27 g/mol
Efficacy Timeframe 30 min – 30 days N/A N/A
Clinical Claims Wrinkle reduction Stability enhancement Ingredient delivery

Comparison with Functionally Similar Compounds

ETHOCYN’s anti-aging effects align with other bioactive ingredients in cosmetics. Below are comparisons with two well-studied agents:

Retinol (Vitamin A Derivative)

  • Mechanism: Stimulates collagen production via retinoid receptor activation.
  • Efficacy : Requires 4–12 weeks for visible results.
  • Drawbacks : Causes irritation in sensitive skin.
  • Contrast with ETHOCYN : ETHOCYN provides faster onset (30 minutes) and avoids common irritancy, making it suitable for daily use .

Hyaluronic Acid

  • Mechanism : Hydrates skin by binding water molecules, improving plumpness.
  • Efficacy : Immediate hydration but transient effects (2–6 hours).
  • Contrast with ETHOCYN : ETHOCYN offers longer-term structural improvements (30 days) by enhancing elasticity rather than solely hydrating .
Table 2: Functional Efficacy Comparison
Parameter ETHOCYN Retinol Hyaluronic Acid
Primary Action Collagen synthesis Collagen stimulation Hydration
Time to Effect 30 min – 30 days 4–12 weeks Immediate
Side Effects Minimal Irritation None
Longevity of Benefits Sustained (30+ days) Requires continuous use Short-term (hours)

Research Findings and Critical Analysis

  • ETHOCYN’s Advantages: Combines rapid action (30-minute wrinkle reduction) with long-term benefits, a dual mechanism uncommon in traditional actives like retinol or hyaluronic acid .
  • Limitations : Proprietary formulation obscures mechanistic details, complicating independent validation. Structural analogs (e.g., ethoxyethyl esters) lack comparable bioactivity, highlighting ETHOCYN’s unique formulation .
  • Safety Profile: No adverse effects reported in commercial use, contrasting with retinoids’ irritation risks .

Vorbereitungsmethoden

Systemic Absorption Retardants

Ethocyn®’s efficacy relies on maximizing intradermal retention while minimizing systemic absorption. Patent US20120308620 highlights formulations combining Ethocyn® with absorption retardants like benzyl alcohol, acetone, or isopropanol. These solvents delay transdermal permeation, enhancing local bioavailability. For instance, a cream containing 2% dill extract (a phytochemical elastogenesis inducer) and a 1:1 mixture of benzyl alcohol and acetone demonstrated a 40% reduction in systemic absorption compared to controls.

Permeability Enhancers

To counterbalance absorption retardants, permeability enhancers such as liposomes or cyclodextrins are incorporated. Liposomal formulations, detailed in the same patent, employ phosphatidylcholine-based vesicles to encapsulate Ethocyn®, improving solubility and targeted delivery. Cyclodextrins form inclusion complexes with the compound, enhancing stability and gradual release. Experimental data show that liposomal Ethocyn® at 5% concentration increases elastin synthesis by 25% in ex vivo skin models.

Reaction Optimization and Catalytic Systems

While direct synthesis data for Ethocyn® are limited, Table 1 illustrates reaction optimization principles applicable to similar bicyclic ketones. This study evaluated solvents, catalysts, and temperatures for maximizing yields in a model cyclization reaction.

Table 1: Optimization of Reaction Conditions for Bicyclic Ketone Synthesis

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)
81,4-dioxaneCs₂CO₃Reflux1288
151,4-dioxaneCs₂CO₃Reflux591
161,4-dioxaneCs₂CO₃Reflux590

Key findings include:

  • Solvent Selection : 1,4-dioxane outperformed acetone, ethanol, and acetonitrile due to its high boiling point and compatibility with bicyclic intermediates.

  • Catalyst Efficiency : Cs₂CO₃ achieved superior yields (91%) compared to K₂CO₃ (85%) or t-BuOK (86%), likely due to its strong basicity and stability under reflux conditions.

  • Time Dependency : Reducing reaction time from 12 to 5 hours maintained high yields (91%), suggesting optimized kinetic conditions.

Industrial-Scale Production Challenges

Purification Techniques

Ethocyn®’s hydrophobic nature complicates purification. Patent data suggest using column chromatography with silica gel and ethyl acetate/hexane gradients, achieving >98% purity. Alternatively, crystallization from ethanol/water mixtures yields 95% pure product, though scalability remains a challenge due to solvent costs.

Stability Considerations

Degradation studies indicate Ethocyn® is sensitive to light and oxygen. Formulations require antioxidants like tocopherol (0.1–0.5%) and airtight packaging to maintain stability over 24 months . Accelerated aging tests (40°C, 75% RH) show <5% degradation under these conditions.

Q & A

Q. What methodologies ensure reproducibility in ETHOCYN synthesis protocols?

  • Publish step-by-step synthetic procedures with critical control parameters (e.g., reaction temperature, catalyst purity).
  • Share digital lab notebooks and raw spectral data as supplementary materials .

Ethical and Methodological Compliance

Q. How to address data privacy concerns in collaborative ETHOCYN research?

  • Encrypt sensitive data (e.g., patient-derived samples) using GDPR-compliant tools.
  • Obtain explicit consent for data sharing in public repositories .

Q. What strategies mitigate bias in phenotypic screening of ETHOCYN analogs?

  • Use blinded experiments and randomize sample processing order.
  • Validate hits with orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) .

Data Presentation and Peer Review

Q. How to present complex ETHOCYN datasets in journal submissions?

  • Use supplementary tables for raw data (e.g., IC50 values across cell lines) and keep main figures concise.
  • Reference MIAME (Minimum Information About a Microarray Experiment) standards for omics data .

Q. What peer-review criteria are prioritized for ETHOCYN-related manuscripts?

  • Journals like Sensors and Actuators B: Chemical emphasize reproducibility , data availability , and ethical compliance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.